molecular formula C14H13NO B060426 4-(Chroman-3-yl)pyridine CAS No. 194665-86-6

4-(Chroman-3-yl)pyridine

Cat. No.: B060426
CAS No.: 194665-86-6
M. Wt: 211.26 g/mol
InChI Key: INQOEFGRKICGIC-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is a heterocyclic compound that combines the structural features of chromene and pyridine Chromenes are known for their diverse biological activities, while pyridines are fundamental structures in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine typically involves the reaction of salicylaldehyde with malononitrile and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot synthesis method is efficient and environmentally friendly, reducing the need for purification of intermediate compounds.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-chromen-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert double bonds to single bonds, altering the compound’s reactivity.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromone derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is unique due to its combined chromene and pyridine structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

194665-86-6

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-(3,4-dihydro-2H-chromen-3-yl)pyridine

InChI

InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2

InChI Key

INQOEFGRKICGIC-UHFFFAOYSA-N

SMILES

C1C(COC2=CC=CC=C21)C3=CC=NC=C3

Canonical SMILES

C1C(COC2=CC=CC=C21)C3=CC=NC=C3

Synonyms

Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI)

Origin of Product

United States

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